Trichloromethyl isocyanate
Overview
Description
Trichloromethyl isocyanate is a chemical compound with the molecular formula C2Cl3NO . It is used as a reactant in the synthesis of various derivatives such as trisubstituted alkanoates, lactone derivatives, urea, and thiourea derivatives of 15-membered azalides for use as antimalarial chemotherapeutics .
Synthesis Analysis
Trichloromethyl isocyanate is involved in the synthesis of various compounds. For instance, it has been used in the derivatization of carboxy end functional poly(methylmethacrylate) or amino end function polystyrene . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .
Molecular Structure Analysis
The Trichloromethyl isocyanate molecule contains a total of 6 bonds. There are 6 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 isocyanate (aliphatic) .
Chemical Reactions Analysis
Trichloromethyl isocyanate is involved in various chemical reactions. For instance, it has been used in the synthesis of trisubstituted alkanoates or lactone derivatives, urea and thiourea derivatives of 15-membered azalides for use as antimalarial chemotherapeutics . The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Scientific Research Applications
Catalysis and Synthesis
Oxidation of Isonitriles to Isocyanates : A study by Le & Ganem (2011) explored a method for the oxidation of isonitriles to isocyanates using sulfoxides, catalyzed by trifluoroacetic anhydride. This reaction, involving DMSO as the oxidant, produces isocyanates that can be directly used or isolated in high purity.
Conversion of Trichloroacetamide to Carbamates : Nishikawa et al. (2006) described a process where trichloroacetamide is converted to isocyanate, subsequently captured by alcohols in the presence of copper chloride, yielding carbamates (Nishikawa et al., 2006).
Synthesis of Dichlorophenyl Isocyanate : Feng Gui-ron (2014) studied the synthesis of 2,4-dichlorophenyl isocyanate from double(trichloromethyl)carbonate, analyzing the effect of reaction conditions on the synthesis process (Feng Gui-ron, 2014).
Synthesis of Phenyl Isocyanates : A research by Qiang (2008) demonstrated the production of substituted phenyl isocyanates using bis(trichloromethyl)carbonate, highlighting the factors influencing the yield (Qiang, 2008).
Chemical Analysis and Structural Studies
Structural Analysis of Trichloromethyl Thiocyanate : Berrueta Martínez et al. (2016) focused on the structural study of trichloromethyl thiocyanate in gas and crystal phases, using gas electron diffraction and X-ray diffraction. The study revealed important structural details, including bond lengths and angles (Berrueta Martínez et al., 2016).
Vibrational Spectra of Trichloromethylsulfonyl Isocyanate : Badawi et al. (2001) investigated the conformational stability and structure of trichloromethylsulfonyl isocyanate using ab initio calculations, providing insights into the vibrational frequencies and potential energy distributions of the molecule (Badawi et al., 2001).
Applications in Material Science
Isocyanate-based Polyimide Foams : A study by Sun Gaohui et al. (2015) explored the effects of additives on the thermal stability, cellular structure, and fire resistance of isocyanate-based polyimide foams, providing valuable insights for material science applications (Sun Gaohui et al., 2015).
Nanoporous Polyurea from Triisocyanate and Boric Acid : Leventis et al. (2016) reported the reaction of isocyanates with mineral acids, leading to the production of nanoporous polyurea networks, a significant finding in the field of materials chemistry (Leventis et al., 2016).
Environmental and Health Studies
Formation Mechanisms of Trichloromethyl Compounds : Breider & Albers (2015) conducted a critical review on the mechanisms involved in the formation of natural trichloromethyl compounds, contributing to our understanding of these compounds in the terrestrial environment (Breider & Albers, 2015).
Total Reactive Isocyanate Group Measurement : McConnachie & Johnson (2023) commented on the measurement of total reactive isocyanate groups, discussing the significance of this metric in occupational health and safety (McConnachie & Johnson, 2023).
Safety And Hazards
Isocyanates, including Trichloromethyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation. Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .
properties
IUPAC Name |
trichloro(isocyanato)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl3NO/c3-2(4,5)6-1-7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBFBRZWBIXFGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(Cl)(Cl)Cl)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342254 | |
Record name | Trichloromethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloromethyl isocyanate | |
CAS RN |
30121-98-3 | |
Record name | Trichloromethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloromethyl Isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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